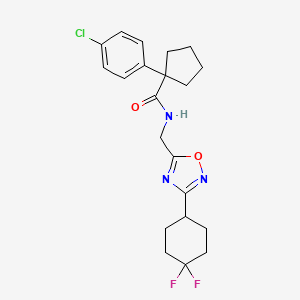
1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H24ClF2N3O2 and its molecular weight is 423.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- 4-Chlorophenyl group : Known for its influence on biological activity through electronic effects.
- Cyclopentanecarboxamide : A cyclic structure that contributes to the overall stability and lipophilicity of the compound.
- 1,2,4-Oxadiazol moiety : This heterocyclic component is associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Molecular Formula
The molecular formula of this compound is C19H22ClF2N3O.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole, similar to the subject compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings demonstrate strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific activity of our compound has yet to be fully characterized, but its structural similarities suggest potential efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Oxadiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . The inhibition potency is often measured using IC50 values. For example, related compounds have demonstrated IC50 values in the low micromolar range (e.g., 0.63–6.28 µM) against AChE .
Study 1: Synthesis and Characterization
In a recent study involving the synthesis of oxadiazole derivatives, researchers utilized techniques such as NMR and IR spectroscopy to confirm the structure of synthesized compounds. They evaluated their biological activities through various assays, revealing promising antibacterial and enzyme inhibitory effects .
Study 2: Pharmacological Evaluation
Another study focused on evaluating the pharmacological potential of oxadiazole derivatives showed that these compounds could serve as effective urease inhibitors. The synthesized compounds exhibited strong inhibitory activity with IC50 values significantly lower than standard reference drugs .
Summary of Biological Activities
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClF2N3O2/c22-16-5-3-15(4-6-16)20(9-1-2-10-20)19(28)25-13-17-26-18(27-29-17)14-7-11-21(23,24)12-8-14/h3-6,14H,1-2,7-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXPWXXUWRPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














